WST-3

Vue d'ensemble

Description

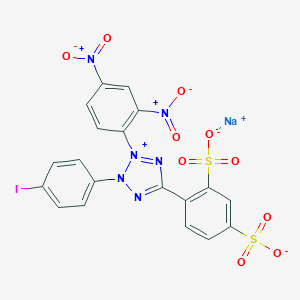

4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt is a complex organic compound with significant applications in scientific research. It is known for its unique structure, which includes an iodophenyl group, a dinitrophenyl group, and a tetrazolium core. This compound is often used in biochemical assays and has various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt typically involves multiple steps. The process begins with the iodination of a phenyl ring, followed by the introduction of nitro groups. The tetrazolium ring is then formed through a cyclization reaction. The final step involves the sulfonation of the benzene ring to introduce the disulfonate groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure the stability of the compound and to minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield aromatic amines.

Applications De Recherche Scientifique

Introduction to WST-3

This compound, a water-soluble tetrazolium dye, is primarily utilized in biochemical and immunological applications. This compound serves as a molecular tool for various research purposes, including cell viability assays and metabolic activity assessments. Its structural formula is , with a molecular weight of 696.3 g/mol. The compound is known for its ability to be reduced by metabolically active cells, resulting in a color change that can be quantitatively measured.

Cell Viability Assays

This compound is widely used in cell viability assays, particularly in the context of cancer research and drug testing. The dye is reduced to a colored formazan product by viable cells, allowing researchers to assess cell proliferation and cytotoxicity.

Key Studies:

- A study compared the efficacy of this compound with other tetrazolium salts (like MTT and XTT) in various cell lines, demonstrating that this compound provides a more reliable assessment of cell viability due to its higher solubility and reduced interference from cellular components .

- Another investigation highlighted the use of this compound in evaluating the cytotoxic effects of chemotherapeutic agents on cancer cells, providing insights into dosage optimization for improved therapeutic outcomes .

Metabolic Activity Measurement

This compound is employed to measure the metabolic activity of cells. The reduction of this compound correlates with cellular respiration rates, making it an effective indicator of cell health and function.

Case Studies:

- Research demonstrated that this compound could effectively monitor metabolic activity in primary human fibroblasts exposed to oxidative stress, offering a non-invasive method to assess cellular responses to environmental changes .

- In another study involving cardiac myocytes, this compound was utilized to measure the effects of hypoxia on cellular metabolism, revealing critical insights into ischemic heart conditions .

Immunological Applications

In immunology, this compound has been used to assess the proliferation of immune cells in response to various stimuli or treatments.

Research Findings:

- A study focused on the activation of T-cells showed that this compound could effectively quantify T-cell proliferation in response to specific antigens, aiding in vaccine development and immunotherapy research .

- Additionally, this compound has been used in assays to evaluate the effects of cytokines on immune cell viability, providing valuable data for understanding immune responses .

Antimicrobial Susceptibility Testing

This compound has been applied in antimicrobial susceptibility testing, particularly for slow-growing bacteria.

Notable Insights:

- An investigation into the effectiveness of various antibiotics against Pseudomonas aeruginosa utilized this compound as a colorimetric indicator for determining bacterial viability post-treatment, showcasing its utility in clinical microbiology .

- The compound's ability to provide rapid results makes it advantageous over traditional methods that may require longer incubation times .

Comparative Analysis of Tetrazolium Dyes

| Dye | Solubility | Reduction Product | Applications |

|---|---|---|---|

| MTT | Poor | Formazan | Cell viability |

| XTT | Moderate | Formazan | Cell viability |

| This compound | High | Formazan | Cell viability, metabolic activity, immunology |

Mécanisme D'action

The mechanism of action of 4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt involves its interaction with specific molecular targets. The compound can act as an electron acceptor in redox reactions, which is crucial in biochemical assays. The tetrazolium ring is reduced to form a colored formazan product, which can be measured spectrophotometrically. This property makes it valuable in assays for cell viability and enzyme activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride

- 2-(4-Iodophenyl)-3-(2,4-dinitrophenyl)-5-phenyltetrazolium chloride

Uniqueness

4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt is unique due to its combination of iodophenyl, dinitrophenyl, and tetrazolium groups, which confer specific chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.

Activité Biologique

WST-3, a water-soluble tetrazolium dye, is primarily used in cell viability assays, particularly for its ability to assess cellular metabolic activity. This compound is reduced by cellular enzymes, generating a colorimetric signal that correlates with the number of viable cells. The biological activity of this compound has been explored in various studies, focusing on its applications in cancer research, cytotoxicity assays, and antioxidant activity.

This compound is reduced by NADH in the presence of electron mediators such as 1-methoxy-5-methylphenazinium (PMS) to form a formazan dye, which can be quantified spectrophotometrically. This reduction process is indicative of cellular metabolic activity, making this compound a valuable tool in assessing cell viability and proliferation.

1. Cytotoxicity Assays

This compound has been compared with other assays like MTT and WST-1 in evaluating cytotoxic effects of various compounds on different cell lines. For instance, a study demonstrated that this compound provided more accurate viability results compared to MTT when assessing the effects of botanical extracts on cancer cells (HCT-116 and DLD-1) .

| Compound | Cell Line | This compound Viability (%) | MTT Viability (%) |

|---|---|---|---|

| BSPE (300 µg/mL) | HCT-116 | 34 | 67 |

| BSPE (300 µg/mL) | DLD-1 | 12 | 46 |

| CAPE (300 µg/mL) | HCT-116 | 48 | 52 |

| CAPE (300 µg/mL) | DLD-1 | 53 | 59 |

This table illustrates the discrepancies between this compound and MTT assays, highlighting the importance of selecting appropriate methods for assessing cell viability.

2. Antioxidant Activity

Research has shown that this compound can also be utilized to evaluate antioxidant properties by measuring the scavenging effects on reactive oxygen species (ROS). A study reported that extracts tested with this compound exhibited significant antioxidant activity, demonstrating its utility beyond just cell viability assessments .

Case Study: Anticancer Properties

In a study investigating the anticancer mechanisms of specific extracts using this compound, HepG2 human hepatoma cells were treated with varying concentrations of extracts. The results indicated a dose-dependent inhibition of cell growth, with significant changes in gene expression related to apoptosis pathways (Caspases -3, -7, -8, -9; p21; p53) observed at higher concentrations .

Findings:

- Growth Inhibition: The growth inhibition effect was significant at concentrations of 100 μg/mL and above.

- Gene Expression Changes: Notable upregulation of apoptosis-related genes was recorded, suggesting that this compound can effectively measure not only viability but also the underlying biological processes affecting cell fate.

Propriétés

IUPAC Name |

sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11IN6O10S2.Na/c20-11-1-3-12(4-2-11)23-21-19(15-7-6-14(37(31,32)33)10-18(15)38(34,35)36)22-24(23)16-8-5-13(25(27)28)9-17(16)26(29)30;/h1-10H,(H-,31,32,33,34,35,36);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVNWZJLLRMMAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=[N+]2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10IN6NaO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161617-45-4 | |

| Record name | Sodium 4-[3-(4-iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.